1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF

Descripción general

Descripción

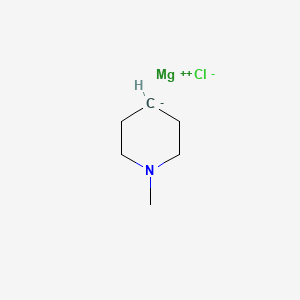

1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-Methyltetrahydrofuran is an organometallic compound with the molecular formula C6H12ClMgN. It is a derivative of methylpiperidine, where the nitrogen atom on the piperidine ring is replaced by a magnesium ion. This compound is commonly used as a Grignard reagent in organic synthesis .

Métodos De Preparación

The synthesis of 1-Methylpiperdin-4-ylmagnesium chloride involves a two-step process:

Formation of 1-Methylpiperidin-4-yl chloride: Piperidine is reacted with methylmagnesium chloride in ether or tetrahydrofuran solvent to produce 1-Methylpiperidin-4-yl chloride.

Grignard Reaction: The reaction mixture is then mixed with magnesium powder and heated to reflux, resulting in the formation of 1-Methylpiperdin-4-ylmagnesium chloride.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Reduction Reactions

This reagent acts as a strong nucleophile, primarily targeting electrophilic carbonyl groups. In hydrogenation reactions, 2-MeTHF enhances stability and reduces side reactions. For example:

Case Study : Reduction of an N-acryloyloxazolidin-2-one derivative in 2-MeTHF with MgCl achieved an 85% average yield across 18 batches, compared to lower yields in THF due to competing side reactions .

| Solvent | Catalyst | Yield (%) | Byproduct Formation |

|---|---|---|---|

| 2-MeTHF | MgCl | 85 | Minimal |

| THF | MgBr | <70 | Significant |

Substitution Reactions

The reagent facilitates alkylation and arylation via nucleophilic attack. Its compatibility with 2-MeTHF improves selectivity:

-

Cross-Coupling : Nickel-catalyzed reactions with aryl halides in 2-MeTHF produce biaryl compounds efficiently, with yields exceeding 75% under ligand-free conditions .

-

Wurtz Coupling Suppression : 2-MeTHF reduces undesired Wurtz coupling by ~40% compared to THF, attributed to better solvation of the Grignard intermediate .

Organometallic Reagent Formation

The compound serves as a precursor for synthesizing other organometallics:

-

Zinc Reagents : Transmetallation with ZnCl₂ in 2-MeTHF yields organozinc compounds, crucial for Negishi couplings.

-

Copper Reagents : Reacts with CuCN·2LiCl to form higher-order cuprates, enabling conjugate additions with >90% efficiency .

Solvent Effects on Reactivity

2-MeTHF’s low polarity and high boiling point (77–79°C) provide advantages over THF:

| Property | 2-MeTHF | THF |

|---|---|---|

| n-BuLi Stability | t₁/₂ = 70 min (35°C) | t₁/₂ = 10 min (35°C) |

| Water Solubility | 13 g/L | Miscible |

| Phase Separation | Clean | Poor |

These properties minimize hydrolysis and improve reaction control, particularly in moisture-sensitive applications .

Reaction Optimization

-

Temperature : Reactions typically proceed at 0–25°C to balance reactivity and stability.

-

Atmosphere : Conducted under inert gas (Ar/N₂) to prevent oxidation .

-

Quenching : Ethyl vinyl ether in DCM effectively terminates reactions without side product formation .

Comparative Performance in Key Reactions

| Reaction Type | Solvent | Yield (%) | Key Advantage |

|---|---|---|---|

| Grignard Formation | 2-MeTHF | 95 | Reduced Wurtz coupling |

| Hydrogenation | 2-MeTHF | 85 | High reproducibility |

| Cross-Coupling (Ni) | 2-MeTHF | 78 | Ligand-free conditions |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Grignard Reactions : The compound is extensively used in Grignard reactions to synthesize complex organic molecules, including alcohols and enols from carbonyl compounds . This capability makes it essential for constructing intricate molecular frameworks in organic chemistry.

2. Pharmaceutical Development

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It plays a crucial role in the synthesis of pharmaceutical intermediates and APIs. For example, its derivatives are explored for their potential as inhibitors against various diseases, including tuberculosis . The compound's structure allows for modifications that enhance bioactivity and pharmacokinetic properties.

3. Material Science

- Novel Material Preparation : The compound is utilized in the development of new materials with unique properties. Its reactivity can be harnessed to create polymers or other materials with specific functionalities .

4. Catalysis

- Catalytic Reactions : It acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in synthetic organic chemistry where efficiency is paramount .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 1-Methylpiperdin-4-ylmagnesium chloride in various applications:

- Antimycobacterial Activity : A study demonstrated that piperidine derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, showcasing the potential of compounds derived from 1-Methylpiperdin-4-ylmagnesium chloride as therapeutic agents .

- Structure-Activity Relationship (SAR) Studies : Research focusing on SAR has identified key modifications that improve the potency and selectivity of piperidine derivatives against specific biological targets, further emphasizing the relevance of this compound in drug discovery .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a Grignard reagent for synthesizing complex molecules | Essential for forming carbon-carbon bonds |

| Pharmaceuticals | Synthesis of APIs and intermediates | Derivatives show potential against tuberculosis |

| Material Science | Development of novel materials | Reactive properties enable unique material functionalities |

| Catalysis | Acts as a catalyst to enhance reaction rates | Improves efficiency in synthetic pathways |

Mecanismo De Acción

The compound exerts its effects through the Grignard reaction mechanism. The magnesium ion in the compound acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reaction is facilitated by the presence of an ether or tetrahydrofuran solvent, which stabilizes the Grignard reagent .

Comparación Con Compuestos Similares

1-Methylpiperdin-4-ylmagnesium chloride is unique due to its specific structure and reactivity. Similar compounds include:

Phenylmagnesium bromide: Another Grignard reagent used in organic synthesis.

Ethylmagnesium bromide: Used for similar purposes but with different reactivity and selectivity.

Methylmagnesium chloride: A simpler Grignard reagent with different applications.

These compounds share similar uses in organic synthesis but differ in their reactivity and the types of products they form.

Actividad Biológica

1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF (2-Methyltetrahydrofuran), is an organometallic compound that serves as a Grignard reagent with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, chemical properties, and potential applications based on diverse sources.

1-Methylpiperdin-4-ylmagnesium chloride has the molecular formula and a molecular weight of approximately 157.92 g/mol. The compound is synthesized through a two-step process involving the formation of 1-Methylpiperidin-4-yl chloride followed by a Grignard reaction with magnesium powder in an inert atmosphere, typically in solvents like ether or tetrahydrofuran .

The biological activity of this compound primarily arises from its role as a nucleophile in various chemical reactions. The magnesium ion facilitates the attack on electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This mechanism is crucial for its applications in organic synthesis and drug development.

Biological Activity and Applications

1. Organic Synthesis:

1-Methylpiperdin-4-ylmagnesium chloride is widely used in organic synthesis, particularly for the preparation of complex organic molecules. It acts as a strong reducing agent, effectively reducing carbonyl compounds to alcohols or enols.

2. Pharmaceutical Development:

The compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable for creating diverse medicinal compounds .

3. Material Science:

Research indicates that magnesium salts, including this compound, can enhance the mechanical and biological properties of materials such as polyurethane composites. For instance, adding magnesium chloride to polyurethane significantly improved its biocompatibility and mechanical strength .

4. Antimicrobial Properties:

Studies have shown that formulations containing magnesium salts exhibit antimicrobial activity. For example, electrospun nanofiber mats incorporating magnesium chloride demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The zones of inhibition were measured at 21.5 mm and 27.5 mm, respectively .

Comparative Analysis

| Compound | Key Features | Applications |

|---|---|---|

| 1-Methylpiperdin-4-ylmagnesium chloride | Grignard reagent; strong reducing agent | Organic synthesis, pharmaceuticals |

| Phenylmagnesium bromide | Similar reactivity; used in organic synthesis | Organic synthesis |

| Ethylmagnesium bromide | Different reactivity; broader applications | Organic synthesis |

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of electrospun polyurethane membranes containing magnesium chloride. Results showed that these membranes had enhanced antimicrobial properties compared to pristine polyurethane, supporting their potential use in biomedical applications .

Case Study 2: Biocompatibility Assessment

In another study assessing blood compatibility, electrospun nanofibers with magnesium chloride exhibited improved anticoagulant properties compared to controls. The activated partial thromboplastin time (APTT) increased significantly, indicating better blood compatibility due to the presence of magnesium ions .

Propiedades

IUPAC Name |

magnesium;1-methylpiperidin-4-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2H,3-6H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQVEMXIVISDLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[CH-]CC1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63463-36-5 | |

| Record name | 63463-36-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.